molecular formula C21H18ClN3O3S2 B2842517 N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207030-76-9

N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2842517
CAS No.: 1207030-76-9
M. Wt: 459.96
InChI Key: DMGAQYWVEAFQFY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic sulfonamide-based compound designed for research applications. Its molecular architecture, integrating a thiophene-sulfonamide moiety linked to a 1,2,4-oxadiazol-3-yl heteroaryl group, is characteristic of compounds investigated for modulating various biological pathways . The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, often utilized to improve metabolic stability and binding affinity in drug discovery projects . Similarly, the sulfonamide functional group is a prevalent pharmacophore found in molecules with diverse biological activities . This combination makes the compound a valuable candidate for use in high-throughput screening assays, target validation, and structure-activity relationship (SAR) studies. Researchers can employ this chemical as a key intermediate or a lead compound in developing novel therapeutic agents, particularly in areas such as oncology, metabolic diseases, and inflammation, where similar sulfonamide and heterocyclic compounds have shown significant promise . Its structural features suggest potential as a tool compound for investigating enzyme inhibition mechanisms, given that sulfonamides are known to target a wide range of enzymes . This product is intended for laboratory research purposes by qualified personnel only.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S2/c1-3-14-4-6-15(7-5-14)20-23-21(28-24-20)19-18(12-13-29-19)30(26,27)25(2)17-10-8-16(22)9-11-17/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGAQYWVEAFQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Oxadiazole Substituents
  • Target Compound : 3-(4-ethylphenyl)-1,2,4-oxadiazole.
    • The ethyl group enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
  • Analogues :
    • : 3-(4-fluorophenyl)-1,2,4-oxadiazole with 4-methoxyphenyl-N-methyl sulfonamide.
  • : 3-phenyl-1,2,4-oxadiazole linked to pyrrolidinecarboxamide (SN00797439).
  • The absence of sulfonamide reduces acidity (pKa ~8–10 vs. sulfonamide’s ~5–6), altering solubility and target engagement .
    • : PSN375963 (4-butylcyclohexyl-oxadiazole) and PSN632408 (pyridinyl-oxadiazole).
  • Bulky substituents like butylcyclohexyl may hinder binding in sterically restricted active sites .
Sulfonamide vs. Carboxamide
  • Target Compound : Thiophene-3-sulfonamide.
    • Sulfonamide’s strong electron-withdrawing nature enhances hydrogen-bond acceptor capacity.
  • : Pyrrolidinecarboxamide.
    • Carboxamide offers conformational flexibility but reduced metabolic stability compared to sulfonamides .

Aromatic Substitutions

  • Target Compound: 4-Chlorophenyl on sulfonamide: Chlorine’s electron-withdrawing effect may stabilize aromatic interactions.
  • Analogues :
    • : 4-Methoxyphenyl (electron-donating) and 4-fluorophenyl (electron-withdrawing).
  • : 4-Ethoxyphenyl and 4-ethylphenyl.
  • Ethoxy group introduces steric bulk and moderate lipophilicity (logP ~3.8) .
    • : Taranabant (4-chlorophenyl with trifluoromethylpyridine).
  • Trifluoromethyl enhances metabolic resistance and binding to cannabinoid receptors .

Data Table: Key Structural and Physicochemical Comparisons

Compound Oxadiazole Substituent Sulfonamide/Carboxamide Group Aromatic Substituents logP (Est.) Notable Activity
Target Compound 4-Ethylphenyl N-Me, 4-Cl-phenyl Thiophene-3-sulfonamide ~3.5 Hypothesized GPCR modulation
4-Fluorophenyl N-Me, 4-MeO-phenyl Thiophene-3-sulfonamide ~2.8 Unreported
(SN00797439) Phenyl Pyrrolidinecarboxamide None ~3.1 Anthelmintic (xL3 motility)
4-Ethoxyphenyl N-Et, 4-Et-phenyl Thiophene-3-sulfonamide ~3.8 Unreported
(PSN375963) 4-Butylcyclohexyl None Pyridine ~4.2 GPCR modulation

Research Implications

  • Electron-Withdrawing Groups : The target’s 4-chlorophenyl may enhance binding affinity compared to ’s 4-methoxyphenyl, but with trade-offs in metabolic stability.
  • Lipophilicity : The 4-ethylphenyl group positions the target compound between moderately polar () and highly lipophilic () analogues, optimizing bioavailability.
  • Synthetic Feasibility : AutoDock4 () and SHELX () tools could model binding poses or crystallize the target compound for mechanistic studies .

Biological Activity

N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Chlorophenyl group : Enhances lipophilicity and biological activity.
  • Oxadiazole ring : Known for its diverse pharmacological properties.
  • Thiophene sulfonamide moiety : Imparts additional biological effects.

Molecular Formula

C19H19ClN4O2SC_{19}H_{19}ClN_{4}O_{2}S

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have shown activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The sulfonamide group is known to enhance this effect by interfering with bacterial folic acid synthesis.

CompoundBacterial StrainActivity (Zone of Inhibition)
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. The presence of the chlorophenyl group enhances this activity through increased interaction with cellular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety inhibits carbonic anhydrase and other enzymes critical for bacterial growth.
  • Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, influencing cell proliferation and apoptosis.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences assessed the antimicrobial efficacy of various sulfonamide derivatives. The results indicated that compounds similar to this compound exhibited strong antibacterial activity against multiple strains with IC50 values indicating effective inhibition.

Study 2: Anticancer Properties

Research conducted on oxadiazole derivatives revealed that certain modifications could enhance their anticancer activity. In vitro assays demonstrated that these compounds could significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms.

Q & A

Q. What are the key synthetic steps and reagents for preparing this compound?

The synthesis involves multi-step organic reactions:

  • Step 1: Formation of the oxadiazole ring via cyclization of nitrile derivatives with hydroxylamine, using DMF as a solvent and sodium hydroxide as a base .
  • Step 2: Sulfonamide coupling between the thiophene-sulfonyl chloride intermediate and 4-chloro-N-methylaniline, catalyzed by triethylamine in dichloromethane .
  • Step 3: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-ethylphenyl group to the oxadiazole moiety .
    Key Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), sodium hydroxide, and triethylamine.

Q. What analytical methods are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., methyl group on sulfonamide, ethylphenyl on oxadiazole) .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., C₂₂H₂₀ClN₃O₃S₂) and rule out impurities .
  • X-ray Crystallography: Resolve crystallographic data to validate stereochemistry and bond angles .
  • HPLC: Assess purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Reaction Optimization:
    • Use continuous flow chemistry to enhance mixing and heat transfer during cyclization steps, reducing byproducts like unreacted nitriles .
    • Employ microwave-assisted synthesis for faster coupling reactions (e.g., reducing Suzuki-Miyaura reaction time from 12h to 2h) .
  • Catalyst Screening: Test Pd-based catalysts (e.g., PdCl₂(dppf)) for improved regioselectivity in cross-coupling steps .
  • Purification: Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to isolate high-purity fractions .

Q. How can contradictions in reported biological activity data be resolved?

  • Case Example: Discrepancies in enzyme inhibition (e.g., COX-2 vs. PDE4) may arise from assay conditions (pH, co-solvents like DMSO).
  • Methodological Adjustments:
    • Standardize assay protocols (e.g., fixed DMSO concentration ≤1%) to minimize solvent interference .
    • Perform dose-response curves (IC₅₀ values) across multiple replicates to validate activity trends .
    • Use isothermal titration calorimetry (ITC) to confirm direct binding to targets, ruling out false positives from aggregation .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking: Utilize the PubChem 3D Conformer (InChI Key: [Insert Key]) for docking studies with proteins like COX-2 (PDB ID: 3LN1). Software: AutoDock Vina .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability; analyze hydrogen bonds between the sulfonamide group and Arg120/Arg513 residues .
  • QSAR Models: Train models on analogs (e.g., 1,2,4-oxadiazole derivatives) to correlate substituent electronegativity (σ-value of 4-chlorophenyl) with activity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent Variation:
    • Replace the 4-ethylphenyl group with electron-deficient aromatics (e.g., 4-CF₃) to enhance metabolic stability .
    • Modify the thiophene-sulfonamide moiety to improve solubility (e.g., introduce polar groups like -OH or -NH₂) .
  • Biological Testing:
    • Screen derivatives against panels of kinases (e.g., EGFR, VEGFR2) to identify off-target effects .
    • Use in vitro metabolic assays (human liver microsomes) to prioritize candidates with longer half-lives .

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